molecular formula C7H13ClN2 B1454304 3-T-Butyl-1H-pyrazole, hcl CAS No. 1187385-62-1

3-T-Butyl-1H-pyrazole, hcl

Cat. No.: B1454304
CAS No.: 1187385-62-1
M. Wt: 160.64 g/mol
InChI Key: UAMHULJGNXVTJP-UHFFFAOYSA-N
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Description

3-T-Butyl-1H-pyrazole, hcl is a chemical compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two adjacent nitrogen atoms

Biochemical Analysis

Biochemical Properties

3-T-Butyl-1H-pyrazole hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, pyrazole derivatives, including 3-T-Butyl-1H-pyrazole hydrochloride, are known to inhibit certain enzymes by binding to their active sites. This binding can alter the enzyme’s conformation, leading to changes in its catalytic activity . Additionally, 3-T-Butyl-1H-pyrazole hydrochloride may interact with proteins involved in signal transduction pathways, affecting cellular responses to external stimuli .

Cellular Effects

3-T-Butyl-1H-pyrazole hydrochloride has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole derivatives can inhibit the proliferation of cancer cells by interfering with cell cycle progression and inducing apoptosis . In addition, 3-T-Butyl-1H-pyrazole hydrochloride may affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 3-T-Butyl-1H-pyrazole hydrochloride involves its interaction with specific biomolecules. It can bind to enzymes, inhibiting or activating their activity, and can also interact with receptors on the cell surface, triggering intracellular signaling cascades . These interactions can lead to changes in gene expression and protein synthesis, ultimately affecting cellular function. For instance, 3-T-Butyl-1H-pyrazole hydrochloride may inhibit the activity of kinases, enzymes that phosphorylate proteins, thereby modulating signal transduction pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-T-Butyl-1H-pyrazole hydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that pyrazole derivatives can undergo degradation under certain conditions, leading to the formation of inactive or less active metabolites . Additionally, the long-term exposure of cells to 3-T-Butyl-1H-pyrazole hydrochloride may result in adaptive responses, such as changes in gene expression and protein levels .

Dosage Effects in Animal Models

The effects of 3-T-Butyl-1H-pyrazole hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Studies have identified threshold effects, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

3-T-Butyl-1H-pyrazole hydrochloride is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may retain or lose biological activity . The compound’s interaction with metabolic enzymes can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism . Additionally, 3-T-Butyl-1H-pyrazole hydrochloride may act as a substrate or inhibitor of specific enzymes, modulating their activity and impacting metabolic pathways .

Transport and Distribution

The transport and distribution of 3-T-Butyl-1H-pyrazole hydrochloride within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters or passively diffuse into cells . Once inside the cell, it may interact with binding proteins that facilitate its localization to specific cellular compartments . The distribution of 3-T-Butyl-1H-pyrazole hydrochloride within tissues can also influence its therapeutic and toxic effects, as different tissues may have varying capacities to uptake and metabolize the compound .

Subcellular Localization

The subcellular localization of 3-T-Butyl-1H-pyrazole hydrochloride can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 3-T-Butyl-1H-pyrazole hydrochloride may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be targeted to the mitochondria, affecting cellular respiration and energy production .

Chemical Reactions Analysis

Types of Reactions

3-T-Butyl-1H-pyrazole, hcl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-T-Butyl-1H-pyrazole, hcl is unique due to its tert-butyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in the design of compounds with specific biological activities and industrial applications .

Properties

IUPAC Name

5-tert-butyl-1H-pyrazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2.ClH/c1-7(2,3)6-4-5-8-9-6;/h4-5H,1-3H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAMHULJGNXVTJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=NN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187385-62-1
Record name 1H-Pyrazole, 3-(1,1-dimethylethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187385-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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